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Compound of Interest

Compound Name:
2-(Dimethylamino)ethanethiol

hydrochloride

CAS No.: 13242-44-9

Cat. No.: B049951

Get Quote

A Focus on Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)

Disclaimer: The term "MEDA" is ambiguous in the context of drug delivery systems. Based on

scientific literature, it is likely that the query refers to a methacrylamide-derivative-based

polymer system. This document focuses on a well-researched and representative pH-

responsive methacrylamide polymer, Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), to

provide detailed application notes and protocols.

These notes are intended for researchers, scientists, and drug development professionals

working on advanced drug delivery systems.
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Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a cationic polymer that exhibits pH-

responsive behavior. Its tertiary amine groups have a pKa of approximately 7.0-7.3, which

allows for a conformational change from a hydrophobic state at physiological pH (7.4) to a

hydrophilic, protonated state in acidic environments (pH < 7). This property is highly

advantageous for drug delivery applications, as it enables the development of "smart"

nanocarriers that can selectively release their therapeutic payload in the acidic

microenvironments of tumors or within endo-lysosomal compartments of cells.

PDEAEMA is often copolymerized with other polymers, such as poly(ethylene glycol) (PEG), to

form amphiphilic block copolymers. These copolymers self-assemble into nanoparticles

(micelles or polymersomes) in aqueous solutions, with a hydrophobic PDEAEMA core for

encapsulating lipophilic drugs and a hydrophilic PEG shell that provides stealth properties,

reducing opsonization and prolonging circulation time.

Quantitative Data Presentation
The following tables summarize quantitative data for doxorubicin (DOX)-loaded nanoparticles

based on PDEAEMA copolymers from various studies.
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Copolymer
Compositio
n

Nanoparticl
e Size (nm)

Polydispers
ity Index
(PDI)

Drug
Loading
Content
(DLC) (%)

Encapsulati
on
Efficiency
(EE) (%)

Reference

mPEG-b-

PDEAEMA-b-

PMMA /

PDEAEMA-b-

PMMA

< 100 < 0.2 ~24 ~55 [1]

MPEG–

PDEAEMA /

MPEG–PCL

(MIX1)

Not Specified Not Specified 26.79 63.19 [2]

MPEG–

PDEAEMA /

MPEG–PCL

(MIX2)

Not Specified Not Specified 22.81 59.03 [2]

MPEG–

PDEAEMA /

MPEG–PCL

(MIX3)

Not Specified Not Specified 21.46 54.65 [2]

Table 1: Physicochemical Properties and Drug Loading of PDEAEMA-based Nanoparticles.

pH of Release
Medium

Cumulative
Release after
24h (%)

Cumulative
Release after
48h (%)

Release
Mechanism

Reference

7.4 < 20 ~25
Diffusion and

erosion
[1]

5.0 ~50 ~70

Anomalous

transport

(swelling and

diffusion)

[1]
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Table 2: In Vitro pH-Dependent Release of Doxorubicin from PDEAEMA-based Micelles.

Experimental Protocols
Protocol 1: Synthesis of PDEAEMA-based Copolymers
via ARGET ATRP
This protocol describes the synthesis of a diblock copolymer, mPEG-b-PDEAEMA, using

Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET

ATRP).

Materials:

Poly(ethylene glycol) methyl ether (mPEG-OH)

Anhydrous Tetrahydrofuran (THF)

Triethylamine (TEA)

2-bromoisobutyryl bromide

2-(Diethylamino)ethyl methacrylate (DEAEMA) monomer

Copper(II) bromide (CuBr₂)

Tris(2-pyridylmethyl)amine (TPMA) as ligand

Tin(II) 2-ethylhexanoate (Sn(EH)₂) as reducing agent

Anisole (solvent)

Neutral alumina column

Cold n-hexane

Procedure:

Synthesis of mPEG-Br macroinitiator:
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1. Dissolve mPEG-OH in anhydrous THF in a flame-dried Schlenk flask under a nitrogen

atmosphere.

2. Add an excess of TEA and cool the mixture to 0°C in an ice bath.

3. Slowly add 2-bromoisobutyryl bromide to the solution and stir overnight at room

temperature.

4. Precipitate the resulting mPEG-Br in cold diethyl ether, filter, and dry under vacuum.

ARGET ATRP of DEAEMA:

1. In a Schlenk flask, add CuBr₂, TPMA, mPEG-Br macroinitiator, DEAEMA monomer, and

anisole.

2. Subject the flask to three freeze-pump-thaw cycles to remove oxygen.

3. In a separate vial, prepare a solution of Sn(EH)₂ in anisole and purge with nitrogen.

4. Inject the Sn(EH)₂ solution into the reaction flask to initiate polymerization.

5. Place the flask in a preheated oil bath at the desired temperature (e.g., 40-60°C) and stir

for the specified reaction time.

6. To terminate the polymerization, open the flask to expose the catalyst to air.

7. Dilute the polymer solution with THF and pass it through a neutral alumina column to

remove the copper catalyst.

8. Precipitate the final mPEG-b-PDEAEMA copolymer in cold n-hexane, filter, and dry under

vacuum at 45°C for 48 hours.

Protocol 2: Preparation of Doxorubicin-Loaded
PDEAEMA Nanoparticles
This protocol details the encapsulation of doxorubicin (DOX) into PDEAEMA-based

nanoparticles using the diafiltration method.
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Materials:

PDEAEMA-based copolymer (e.g., mPEG-b-PDEAEMA)

Doxorubicin hydrochloride (DOX·HCl)

Triethylamine (TEA)

Dimethyl sulfoxide (DMSO)

Dialysis membrane (MWCO 3500-4000 Da)

Deionized water

Procedure:

To remove the hydrochloride, dissolve DOX·HCl in DMSO and add a molar excess of TEA.

Stir for at least 2 hours.

Dissolve the PDEAEMA-based copolymer in the DOX-DMSO solution.

Stir the mixture for 12 hours at room temperature to allow for drug incorporation into the

polymer.

Transfer the mixture into a dialysis bag.

Dialyze against a large volume of deionized water for 48 hours, with frequent changes of

water, to remove the DMSO and unencapsulated DOX.

The resulting solution contains the DOX-loaded nanoparticles. This can be lyophilized for

long-term storage.

Protocol 3: In Vitro pH-Dependent Drug Release Study
This protocol outlines the procedure to assess the release of DOX from PDEAEMA

nanoparticles at different pH values.

Materials:
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DOX-loaded PDEAEMA nanoparticles

Phosphate-buffered saline (PBS) at pH 7.4

Acetate buffer at pH 5.0

Dialysis membrane (MWCO 3500-4000 Da)

Incubator shaker

UV-Vis spectrophotometer or fluorescence spectrophotometer

Procedure:

Disperse a known amount of DOX-loaded nanoparticles in a specific volume of the release

medium (e.g., PBS pH 7.4 or acetate buffer pH 5.0).

Transfer the nanoparticle suspension into a dialysis bag and securely clamp both ends.

Immerse the dialysis bag in a larger volume of the corresponding release medium (the

receptor compartment) in a beaker.

Place the beaker in an incubator shaker set at 37°C with gentle stirring (e.g., 100 rpm).

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small

aliquot of the medium from the receptor compartment.

Immediately replace the withdrawn volume with an equal amount of fresh release medium to

maintain sink conditions.

Quantify the concentration of DOX in the collected aliquots using a UV-Vis

spectrophotometer (at ~480 nm) or a fluorescence spectrophotometer.

Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT
Assay
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This protocol is used to evaluate the cytotoxicity of free DOX and DOX-loaded PDEAEMA

nanoparticles against a cancer cell line (e.g., HeLa or HepG2).

Materials:

Cancer cell line

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Free DOX solution

DOX-loaded nanoparticle suspension

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per

well and incubate for 24 hours to allow for cell attachment.

Treatment: Prepare serial dilutions of free DOX and DOX-loaded nanoparticles in the cell

culture medium.

Remove the old medium from the wells and add 100-200 µL of the different drug

formulations to the cells. Include untreated cells as a control.

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂

atmosphere.

MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 20 µL

of a 5 mg/mL solution) to each well.
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Incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow

MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium containing MTT and add a

solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of the purple solution in each well using

a microplate reader at a wavelength of around 570 nm.

Data Analysis: Calculate the cell viability percentage for each treatment group relative to the

untreated control cells. Plot cell viability against drug concentration to determine the IC50

value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Pathways and Workflows
Signaling Pathways
// Nodes PDEAEMA_DOX [label="PDEAEMA-DOX Nanoparticle", fillcolor="#FBBC05",

fontcolor="#202124"]; Endocytosis [label="Endocytosis", fillcolor="#F1F3F4",

fontcolor="#202124"]; Endosome [label="Early/Late Endosome\n(pH 6.0-6.5)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome\n(pH 4.5-5.0)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="PDEAEMA Protonation\n&

Nanoparticle Swelling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endosomal_Escape

[label="Endosomal Escape\n(Proton Sponge Effect)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; DOX_Release [label="Doxorubicin Release", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; DNA [label="Nuclear DNA", fillcolor="#F1F3F4", fontcolor="#202124"];

Topoisomerase_II [label="Topoisomerase II", fillcolor="#F1F3F4", fontcolor="#202124"];

DNA_Intercalation [label="DNA Intercalation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Top_II_Inhibition [label="Topoisomerase II Inhibition", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\nGeneration",

fillcolor="#EA4335", fontcolor="#FFFFFF"];
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// Edges PDEAEMA_DOX -> Endocytosis [color="#5F6368"]; Endocytosis -> Endosome

[color="#5F6368"]; Endosome -> Lysosome [color="#5F6368"]; Endosome -> Protonation

[color="#5F6368"]; Lysosome -> Protonation [color="#5F6368"]; Protonation ->

Endosomal_Escape [color="#5F6368"]; Protonation -> DOX_Release [color="#5F6368"];

Endosomal_Escape -> DOX_Release [color="#5F6368"]; DOX_Release -> Nucleus

[color="#5F6368"]; DOX_Release -> Mitochondria [color="#5F6368"]; Nucleus -> DNA

[style=invis]; DNA -> Topoisomerase_II [style=invis]; DOX_Release -> DNA_Intercalation

[color="#5F6368"]; DOX_Release -> Top_II_Inhibition [color="#5F6368"]; DNA_Intercalation ->

DSB [color="#5F6368"]; Top_II_Inhibition -> DSB [color="#5F6368"]; DSB -> Apoptosis

[color="#5F6368"]; Mitochondria -> ROS [color="#5F6368"]; ROS -> Apoptosis

[color="#5F6368"];

{rank=same; Endosome; Lysosome;} {rank=same; DNA_Intercalation; Top_II_Inhibition;} }

Doxorubicin delivery and mechanism of action.

Experimental Workflows
// Nodes Synthesis [label="Polymer Synthesis\n(ARGET ATRP)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Characterization1 [label="Polymer Characterization\n(NMR, GPC)",

fillcolor="#F1F3F4", fontcolor="#202124"]; NP_Formation [label="Nanoparticle Formulation\n&

Drug Loading", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization2

[label="Nanoparticle Characterization\n(DLS, TEM, DLC, EE)", fillcolor="#F1F3F4",

fontcolor="#202124"]; In_Vitro_Release [label="In Vitro Release Study\n(pH 7.4 and 5.0)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="In Vitro Cytotoxicity\n(MTT

Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Uptake [label="Cellular Uptake

Study\n(Confocal Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In

Vivo Studies\n(Animal Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization1 [color="#5F6368"]; Characterization1 -> NP_Formation

[color="#5F6368"]; NP_Formation -> Characterization2 [color="#5F6368"]; Characterization2 ->

In_Vitro_Release [color="#5F6368"]; Characterization2 -> Cytotoxicity [color="#5F6368"];

Characterization2 -> Cellular_Uptake [color="#5F6368"]; Cytotoxicity -> In_Vivo

[color="#5F6368"]; Cellular_Uptake -> In_Vivo [color="#5F6368"]; In_Vitro_Release -> In_Vivo

[color="#5F6368"]; } Workflow for developing PDEAEMA-based drug delivery systems.
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// Nodes NP_Uptake [label="1. Nanoparticle Uptake\nvia Endocytosis", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Endosome_Formation [label="2. Encapsulation in\nEarly Endosome (pH

~6.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proton_Influx [label="3. V-ATPase pumps H⁺

ions\ninto the endosome", fillcolor="#FBBC05", fontcolor="#202124"]; PDEAEMA_Protonation

[label="4. PDEAEMA tertiary amines\nare protonated (buffered)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Chloride_Influx [label="5. Influx of Cl⁻ ions and water\nto maintain

charge neutrality", fillcolor="#FBBC05", fontcolor="#202124"]; Osmotic_Pressure [label="6.

Increased osmotic pressure\ncauses endosome to swell", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Membrane_Rupture [label="7. Endosomal membrane rupture",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug_Release_Cytosol [label="8. Release of drug

into the cytosol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NP_Uptake -> Endosome_Formation [color="#5F6368"]; Endosome_Formation ->

Proton_Influx [color="#5F6368"]; Proton_Influx -> PDEAEMA_Protonation [color="#5F6368"];

PDEAEMA_Protonation -> Chloride_Influx [color="#5F6368"]; Chloride_Influx ->

Osmotic_Pressure [color="#5F6368"]; Osmotic_Pressure -> Membrane_Rupture

[color="#5F6368"]; Membrane_Rupture -> Drug_Release_Cytosol [color="#5F6368"]; } The

"Proton Sponge Effect" of PDEAEMA nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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